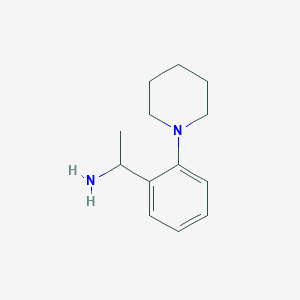

1-(2-Piperidino-phenyl)-1-ethylamine

説明

1-(2-Piperidino-phenyl)-1-ethylamine is an aromatic amine featuring a piperidine ring attached to the ortho position of a phenyl group, with an ethylamine side chain. The compound is synthesized via methods involving coupling reactions, as exemplified by the preparation of its analogs using reagents like triphenylphosphine and triethylamine in acetonitrile . Its stereochemical purity is notable, with enantiomeric excess (ee) values reaching 98.5% in derivatives .

特性

分子式 |

C13H20N2 |

|---|---|

分子量 |

204.31 g/mol |

IUPAC名 |

1-(2-piperidin-1-ylphenyl)ethanamine |

InChI |

InChI=1S/C13H20N2/c1-11(14)12-7-3-4-8-13(12)15-9-5-2-6-10-15/h3-4,7-8,11H,2,5-6,9-10,14H2,1H3 |

InChIキー |

MTKOJRYAEWHRNC-UHFFFAOYSA-N |

正規SMILES |

CC(C1=CC=CC=C1N2CCCCC2)N |

製品の起源 |

United States |

類似化合物との比較

Positional Isomers: Ortho vs. Para Substitution

- 1-(4-Piperidin-1-yl-phenyl)-ethylamine (CAS 869943-44-2): This para-substituted isomer shares the same molecular formula (C₁₃H₂₀N₂) and weight (204.31 g/mol) as the target compound but differs in the piperidine group’s position on the phenyl ring.

- Impact on Chirality: Studies on 1-(4-halogeno-phenyl)-1-ethylamine derivatives highlight that para-substituted analogs exhibit distinct enantioselective interactions with chiral stationary phases like Whelk-O1. Ortho-substituted compounds (e.g., the target) may face steric challenges, altering their chiral recognition profiles .

Substituent Variations: Piperidino vs. Halogen Groups

- 1-(4-Fluorophenyl)-piperidin-1-yl-ethanone (CAS 1355178-81-2): This halogenated analog replaces the ethylamine group with a ketone and introduces a fluorine atom. The electron-withdrawing fluorine affects polarity and metabolic stability, contrasting with the basic amine group in the target compound .

- Biological Relevance: Piperidino groups, as tertiary amines, enhance lipophilicity and membrane permeability compared to halogens, which may influence pharmacokinetic properties .

Structural Analogs: Ethylamine-Piperidine Moieties

- 2-Piperidinoethylamine (CAS 248-540-8): This simpler analog (C₇H₁₆N₂, 128.22 g/mol) lacks the phenyl ring, reducing aromatic interactions. It forms coordination complexes with metals like zinc, as seen in [2-(Piperidin-1-yl)ethylamine]dithiocyanatozinc(II), suggesting the target compound’s phenyl group may sterically hinder similar complexation .

Data Tables

Table 1: Key Properties of 1-(2-Piperidino-phenyl)-1-ethylamine and Analogs

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Feature |

|---|---|---|---|---|

| 1-(2-Piperidino-phenyl)-1-ethylamine | Not explicitly listed | ~C₁₃H₂₀N₂ | ~204.31 | Ortho-substituted piperidino |

| 1-(4-Piperidin-1-yl-phenyl)-ethylamine | 869943-44-2 | C₁₃H₂₀N₂ | 204.31 | Para-substituted isomer |

| 2-Piperidinoethylamine | 248-540-8 | C₇H₁₆N₂ | 128.22 | Non-aromatic ethylamine-piperidine |

| 1-(4-Fluorophenyl)-piperidin-1-yl-ethanone | 1355178-81-2 | C₁₃H₁₄FNO | 219.26 | Halogenated ketone derivative |

Table 2: Chiral and Functional Comparisons

Research Findings and Implications

- Synthesis : The target compound’s analogs are synthesized via nucleophilic substitution and coupling reactions, with high stereochemical control .

- Chiral Separation: Ortho-substituted piperidino-phenyl derivatives may require tailored chiral stationary phases due to steric effects, as para-substituted analogs are more compatible with existing phases like Whelk-O1 .

- Coordination Chemistry: The absence of a phenyl ring in 2-piperidinoethylamine facilitates metal complexation, whereas the target compound’s aromatic group may limit this property .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。